2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
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Description
2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone, also known as BZPMT, is a chemical compound that has been the subject of extensive scientific research. This compound has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Wound-Healing Potential
A related compound, 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives, demonstrated significant wound-healing activity in vivo on Swiss albino rats. This research suggests that compounds with similar structural characteristics might also possess wound-healing capabilities, highlighting the potential for developing new therapeutic agents based on structural analogs of the target compound (Vinaya et al., 2009).
Electrochemical Synthesis Applications
Electrochemical synthesis involving compounds structurally related to 2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone has been demonstrated. For instance, electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles has led to the synthesis of new arylthiobenzazoles. Such methodologies indicate a pathway for synthesizing diverse compounds with potential pharmacological activities through electrochemical processes (Amani & Nematollahi, 2012).
properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS3/c1-15-11-24-19(20-15)25-13-17-7-9-21(10-8-17)18(22)14-23-12-16-5-3-2-4-6-16/h2-6,11,17H,7-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDTXQOVMQYYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone |
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